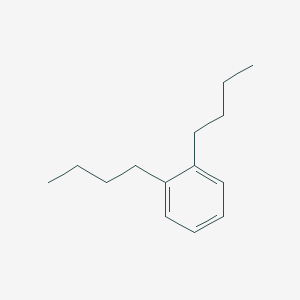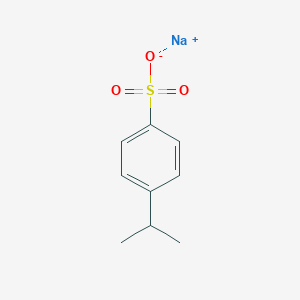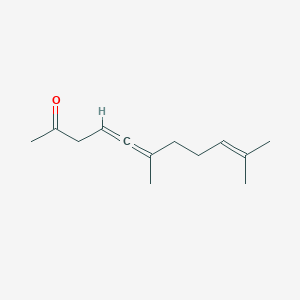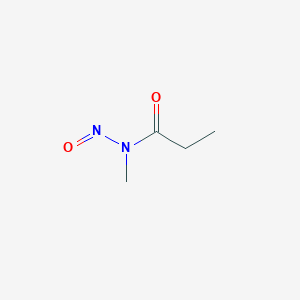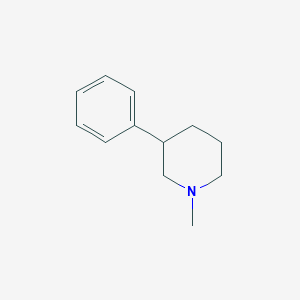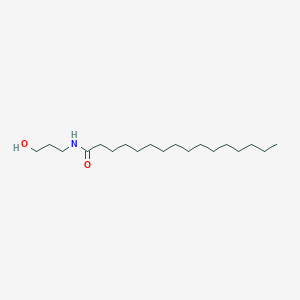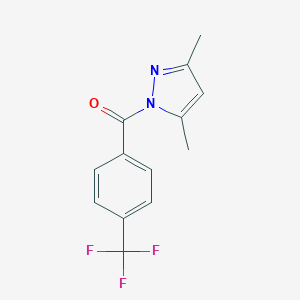![molecular formula C22H16 B100885 1,3-Dimethylbenzo[a]pyrene CAS No. 16757-86-1](/img/structure/B100885.png)
1,3-Dimethylbenzo[a]pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethylbenzo[a]pyrene (DMBA) is a polycyclic aromatic hydrocarbon (PAH) that is produced by incomplete combustion of organic materials. It is a potent carcinogen that has been extensively studied due to its ability to induce tumors in experimental animals and its potential role in human cancer. DMBA is commonly used in laboratory experiments to study the mechanisms of carcinogenesis and to test the efficacy of chemopreventive agents.
Wirkmechanismus
1,3-Dimethylbenzo[a]pyrene acts as a carcinogen by inducing DNA damage and mutations in cells. It is metabolized by cytochrome P450 enzymes in the liver to form reactive intermediates that can bind to DNA and cause mutations. 1,3-Dimethylbenzo[a]pyrene can also induce oxidative stress and inflammation, which can contribute to tumor development.
Biochemische Und Physiologische Effekte
1,3-Dimethylbenzo[a]pyrene has been shown to induce tumors in a variety of tissues, including the skin, mammary gland, lung, and liver. It can also cause DNA damage and mutations in cells, leading to the activation of oncogenes and the inactivation of tumor suppressor genes. 1,3-Dimethylbenzo[a]pyrene has been shown to induce oxidative stress and inflammation, which can contribute to tumor development.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Dimethylbenzo[a]pyrene is a widely used carcinogen in laboratory experiments due to its ability to induce tumors in a variety of tissues. It is relatively easy to administer and can be given orally or topically. However, 1,3-Dimethylbenzo[a]pyrene has some limitations in laboratory experiments, including its potential toxicity to animals and the need for careful handling to avoid contamination.
Zukünftige Richtungen
There are many potential future directions for research on 1,3-Dimethylbenzo[a]pyrene and its role in carcinogenesis. Some areas of interest include the development of new chemopreventive agents that can block the carcinogenic effects of 1,3-Dimethylbenzo[a]pyrene, the identification of genetic and epigenetic factors that influence susceptibility to 1,3-Dimethylbenzo[a]pyrene-induced tumors, and the use of 1,3-Dimethylbenzo[a]pyrene as a tool to study the mechanisms of carcinogenesis in human cells and tissues.
Synthesemethoden
1,3-Dimethylbenzo[a]pyrene can be synthesized by several methods, including the reaction of 1-methylanthracene with maleic anhydride followed by dehydration and cyclization. Another method involves the reaction of 1,2-benzanthracene with methyl iodide and aluminum chloride.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethylbenzo[a]pyrene is widely used in scientific research to study the mechanisms of carcinogenesis and to test the efficacy of chemopreventive agents. It is commonly used to induce tumors in experimental animals, including mice, rats, and hamsters. 1,3-Dimethylbenzo[a]pyrene has been used to study the effects of dietary factors, such as antioxidants and phytochemicals, on tumor development.
Eigenschaften
CAS-Nummer |
16757-86-1 |
|---|---|
Produktname |
1,3-Dimethylbenzo[a]pyrene |
Molekularformel |
C22H16 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
1,3-dimethylbenzo[a]pyrene |
InChI |
InChI=1S/C22H16/c1-13-11-14(2)18-9-10-20-19-6-4-3-5-15(19)12-16-7-8-17(13)22(18)21(16)20/h3-12H,1-2H3 |
InChI-Schlüssel |
YLBZZUDADDVEFK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=CC3=C4C2=C1C=CC4=CC5=CC=CC=C35)C |
Kanonische SMILES |
CC1=CC(=C2C=CC3=C4C2=C1C=CC4=CC5=CC=CC=C35)C |
Andere CAS-Nummern |
16757-86-1 |
Synonyme |
1,3-Dimethylbenzo[a]pyrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



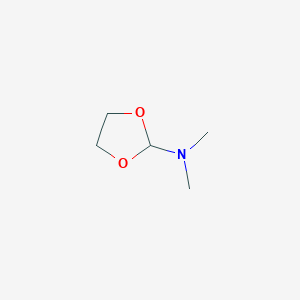
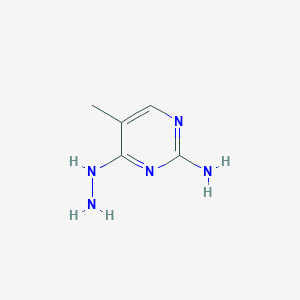
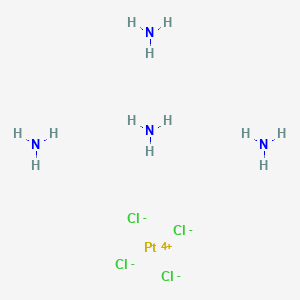
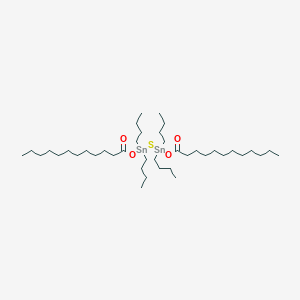
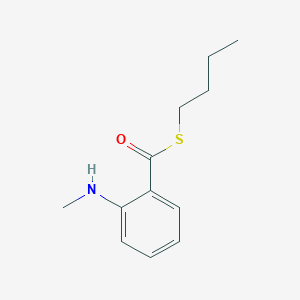
![Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester](/img/structure/B100812.png)
